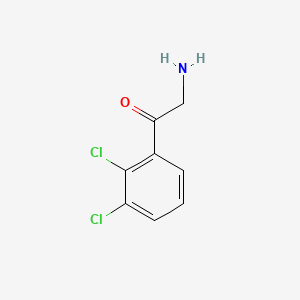

2-Amino-1-(2,3-dichlorophenyl)ethan-1-one

Description

Established Synthetic Routes

Established synthetic strategies for this compound and its analogs can be broadly categorized into reductive amination approaches, halogenation followed by substitution or cyclocondensation, direct nucleophilic substitutions, and condensation reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org While direct reductive amination of the parent ketone (2,3-dichloroacetophenone) with ammonia can be challenging, a common and effective strategy involves the reduction of an α-azido ketone precursor. This two-step approach first introduces the nitrogen atom in a protected form (as an azide) via nucleophilic substitution on an α-haloketone, followed by reduction to the primary amine.

Borane complexes are versatile reducing agents in organic synthesis. researchgate.net Amine-boranes and other borohydride reagents are particularly effective for reductive aminations due to their mildness, which allows for the preservation of other functional groups. researchgate.net In the context of synthesizing α-amino ketones from α-azido ketones, various reducing systems can be employed. The reduction of the azide (B81097) group to a primary amine can be achieved with reagents like tin(II) chloride or catalytic hydrogenation. arkat-usa.org Following the formation of the α-amino ketone, if further reduction of the ketone to an amino alcohol is desired, borane complexes such as borane-dimethyl sulfide (BH₃–Me₂S) or sodium borohydride (NaBH₄) are commonly used. However, for the synthesis of the target α-amino ketone, the reduction must be selective for the azide group.

A common precursor, 2-azido-1-(2,3-dichlorophenyl)ethan-1-one, can be synthesized from the corresponding α-bromo ketone. The subsequent reduction of the azide is a critical step. While direct reduction with boranes might affect the ketone, a more standard method is Staudinger reduction (using triphenylphosphine followed by hydrolysis) or catalytic hydrogenation, which selectively reduces the azide to the amine. mdpi.com

Table 1: Reagents for Reduction of α-Azido Ketones This table presents common methods for the reduction of α-azido ketones to α-amino ketones, a key step in this synthetic approach.

| Reagent/Method | Typical Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695) | Highly effective and clean, but may not be suitable for molecules with other reducible groups. mdpi.com |

| Staudinger Reaction | 1. PPh₃, THF/H₂O 2. Hydrolysis | Mild and selective for the azide group. mdpi.com |

| Tin(II) Chloride | SnCl₂, Methanol | A classical method for azide reduction, often followed by in-situ protection of the resulting amine. arkat-usa.org |

The direct reductive amination of a ketone with an amine proceeds through an imine or iminium ion intermediate, which is then reduced in situ. researchgate.netgoogle.com For the synthesis of a primary amine like this compound, this would involve the reaction of 2,3-dichloroacetophenone with ammonia. organic-chemistry.org

The reaction is typically acid-catalyzed to facilitate the dehydration of the initial hemiaminal adduct to form the imine. The equilibrium can be driven towards the imine by removing water. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present to reduce the imine as it is formed. nih.gov These specialized borohydride reagents are selective for the protonated imine over the ketone, minimizing the side reaction of ketone reduction. nih.gov

Reaction Scheme: Direct Reductive Amination 2,3-Dichloroacetophenone reacts with ammonia to form an imine intermediate, which is then reduced by a hydride source to yield the target primary amine.

Imine Formation: 2,3-Dichloroacetophenone + NH₃ ⇌ [Imine Intermediate] + H₂O

Reduction: [Imine Intermediate] + [H⁻] → this compound

Halogenation and Cyclocondensation Strategies

A versatile approach to related heterocyclic structures begins with the α-halogenation of the parent ketone. The resulting α-haloketone is a potent electrophile that can react with various nucleophiles to build more complex molecules.

The synthesis of the key intermediate, 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one, is achieved by reacting 2,3-dichloroacetophenone with a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid or ethyl ether. prepchem.comresearchgate.net

Once formed, this α-haloketone can undergo cyclocondensation reactions. A prominent example is the Hantzsch thiazole synthesis , where the α-haloketone reacts with a thioamide, such as thiourea (B124793), to form a thiazole ring. ijsrst.comchemhelpasap.comresearchgate.net This reaction provides access to 2-amino-4-arylthiazole derivatives, which are structurally related to the target compound and are of significant interest in medicinal chemistry. nih.gov

Table 2: Hantzsch Thistle Synthesis of a Related Structure This table outlines a representative procedure for a Hantzsch thiazole synthesis starting from an α-bromoacetophenone.

| Step | Reactants | Reagents/Conditions | Product |

|---|

Nucleophilic Substitution Reactions in Synthesis

Direct nucleophilic substitution on an α-haloketone is one of the most straightforward methods to introduce the amino group. The process involves the reaction of an α-halo-2,3-dichloroacetophenone with an appropriate nitrogen nucleophile. Several named reactions fall under this category, providing reliable routes to primary amines while avoiding common side reactions like over-alkylation. chemguide.co.ukchemguide.co.ukyoutube.com

Direct Amination with Ammonia : This involves treating the α-haloketone with an excess of ammonia. chemguide.co.ukchemguide.co.uk The initial Sₙ2 reaction forms the primary amine salt. Using a large excess of ammonia helps to minimize the subsequent reaction of the product amine with the starting haloketone, which would lead to secondary and tertiary amine byproducts. youtube.com

Gabriel Synthesis : This classic method utilizes potassium phthalimide as an ammonia surrogate. wikipedia.orgmasterorganicchemistry.comlibretexts.org The phthalimide anion acts as a nucleophile, attacking the α-haloketone to form an N-substituted phthalimide. This intermediate effectively protects the nitrogen, preventing over-alkylation. The primary amine is then liberated from the phthalimide by reaction with hydrazine (the Ing-Manske procedure) or by acid/base hydrolysis. wikipedia.orgyoutube.comscribd.com

Delépine Reaction : This method employs hexamethylenetetramine as the amine source. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The α-haloketone reacts with hexamethylenetetramine to form a stable quaternary ammonium (B1175870) salt. scribd.com Subsequent hydrolysis of this salt with aqueous or ethanolic hydrochloric acid yields the primary amine hydrochloride. wikipedia.orgscribd.com

Table 3: Comparison of Nucleophilic Substitution Methods for Primary Amine Synthesis This table compares three common methods for synthesizing primary amines from α-halo ketones.

| Method | Nitrogen Source | Key Intermediate | Deprotection/Liberation Step | Key Advantage |

|---|---|---|---|---|

| Direct Amination | Ammonia (NH₃) | Primary Amine Salt | Base addition | Simple, one-step reaction. |

| Gabriel Synthesis | Potassium Phthalimide | N-(2-oxo-2-phenylethyl)phthalimide | Hydrazine or Acid/Base Hydrolysis | Prevents over-alkylation effectively. wikipedia.org |

Condensation Reactions with α-Chloroacetophenone Derivatives

The term "condensation reaction" in this context primarily refers to the formation of a carbon-nitrogen bond through the reaction of an α-chloroacetophenone derivative with an amine, which results in the elimination of a small molecule, typically HCl. This process is fundamentally a nucleophilic substitution, as described previously.

The reaction of 2-chloro-1-(2,3-dichlorophenyl)ethan-1-one with a primary or secondary amine leads to the corresponding α-amino ketone. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic α-carbon, displacing the chloride ion. A base is often used to neutralize the HCl formed during the reaction.

This direct condensation is a fundamental step in many syntheses. For instance, the initial step of the Hantzsch thiazole synthesis is the condensation of the α-haloketone with the sulfur atom of thiourea, which is a nucleophilic substitution/condensation process. researchgate.net Similarly, reactions with various amines to form substituted α-amino ketones follow this pathway.

Optimized Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yield, purity, and efficiency in the synthesis of this compound. Key parameters that are typically controlled include stoichiometry, moisture content, temperature, solvent, and the catalytic system.

In the synthesis of α-amino ketones, precise control of the stoichiometry of reactants is essential to maximize the formation of the desired product and minimize side reactions. A common route to α-amino ketones involves the nucleophilic substitution of an α-halo ketone with an amine source. In such reactions, the molar ratio of the amine to the α-halo ketone is a critical factor. An excess of the aminating agent can lead to the formation of di-substituted byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | Near-equimolar to slight excess of aminating agent | To ensure complete conversion of the starting material while minimizing the formation of di-substituted byproducts. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |

| Solvents | Anhydrous grade | To avoid hydrolysis of the α-halo ketone starting material. |

| Reagents | Dried prior to use | To eliminate residual moisture that could interfere with the reaction. |

The reaction temperature and the choice of solvent have a significant impact on the reaction rate, selectivity, and yield. The synthesis of α-amino ketones is typically conducted within a specific temperature range to ensure optimal reaction kinetics while minimizing the degradation of reactants and products. For the amination of α-halo ketones, reactions are often carried out at temperatures ranging from room temperature to moderate heating (e.g., 40-80 °C) to facilitate the nucleophilic substitution. google.comscihorizon.com

The selection of an appropriate solvent is critical as it must dissolve the reactants and reagents, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature. Common solvents used in the synthesis of α-amino ketones include aprotic polar solvents such as acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), as well as alcoholic solvents like ethanol. google.comorgsyn.org The polarity of the solvent can influence the reaction rate, with more polar solvents often accelerating the rate of nucleophilic substitution.

| Condition | Effect on Reaction | Typical Range/Examples |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side products. | 25 °C to 80 °C |

| Solvent Polarity | Influences the solubility of reactants and the rate of nucleophilic substitution. | Aprotic polar solvents (e.g., Acetonitrile, DMF, THF), Alcohols (e.g., Ethanol) |

| Solvent Reactivity | The solvent should be inert to the reactants and catalyst. | Aprotic solvents are often preferred to avoid reaction with electrophilic intermediates. |

Catalysis plays a crucial role in many modern synthetic routes to α-amino ketones, offering milder reaction conditions and improved selectivity. Palladium and ruthenium catalysts are particularly effective in these transformations.

Palladium on Carbon (Pd/C) is a versatile heterogeneous catalyst often employed in hydrogenation reactions. In the context of α-amino ketone synthesis, it can be used for the reductive amination of α-dicarbonyl compounds or the reduction of α-azido ketones to the corresponding α-amino ketones. The catalyst loading is a critical parameter, with typical loadings ranging from 1 to 10 mol%.

Ruthenium complexes have emerged as powerful catalysts for a variety of organic transformations, including the synthesis of amines and amino alcohols. scihorizon.com Ruthenium-catalyzed reductive amination of ketones is a well-established method for the synthesis of primary amines. nih.govrsc.org These reactions often proceed with high efficiency and selectivity under relatively mild conditions. The choice of the ruthenium complex and the ligand can significantly influence the catalytic activity and selectivity.

| Catalyst | Typical Application | Catalyst Loading (mol%) | Key Advantages |

| Palladium on Carbon (Pd/C) | Reductive amination, Hydrogenation of azides | 1 - 10 | Heterogeneous, easily separable, versatile. |

| Ruthenium Complexes | Reductive amination, Asymmetric synthesis | 0.1 - 5 | High activity, high selectivity, mild reaction conditions. scihorizon.comnih.gov |

Scalability and Industrial Production Protocols

The transition from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and cost-effective protocols. Key considerations for the industrial synthesis of this compound include the use of continuous flow systems and rigorous process optimization.

Continuous flow chemistry has gained significant traction in the pharmaceutical industry as a means to improve the safety, efficiency, and scalability of chemical processes. mdpi.comlifescienceintegrates.comcontractpharma.com In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. lifescienceintegrates.comcontractpharma.com

For the synthesis of α-amino ketones, a continuous flow process could involve the reaction of an α-halo ketone with an aminating agent in a heated microreactor or a packed-bed reactor containing a heterogeneous catalyst. google.com This would allow for rapid optimization of reaction conditions and straightforward scaling by extending the operation time. lifescienceintegrates.com

| Feature | Advantage in Industrial Production |

| Enhanced Safety | Small reaction volumes minimize the risk associated with exothermic reactions or hazardous reagents. lifescienceintegrates.com |

| Improved Efficiency | Precise control over reaction time, temperature, and stoichiometry leads to higher yields and purity. mdpi.com |

| Scalability | Production can be scaled up by running the system for longer periods ("scaling out") rather than using larger reactors. lifescienceintegrates.com |

| Automation | Continuous monitoring and control of the process can be automated, ensuring consistent product quality. lifescienceintegrates.com |

Process optimization is a critical step in the industrial production of any chemical compound to ensure economic viability and consistent product quality. For the synthesis of this compound, optimization would focus on maximizing the yield of the desired product while minimizing the formation of impurities.

Key strategies for process optimization include:

Design of Experiments (DoE): A statistical approach to systematically vary multiple reaction parameters (e.g., temperature, pressure, catalyst loading, reactant concentrations) to identify the optimal conditions.

In-situ Reaction Monitoring: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the progress of the reaction in real-time, allowing for precise determination of the optimal reaction time.

Impurity Profiling: Identifying and quantifying impurities to understand their formation mechanisms and develop strategies to minimize them.

Crystallization and Purification: Developing efficient crystallization and purification protocols to isolate the final product with high purity.

By implementing these optimization strategies, it is possible to develop a robust and efficient industrial process for the synthesis of this compound with high yield and purity.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFLKCJIRSHEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Amino 1 2,3 Dichlorophenyl Ethan 1 One

Oxidation Reactions

The oxidation of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one can target either the nitrogen atom of the amino group or the carbon-hydrogen bonds adjacent to the carbonyl group, leading to a range of oxidized products.

Formation of Corresponding Oxides

Derivatization to Nitro or Imine Species via Amino Group Oxidation

The primary amino group of this compound is susceptible to oxidation to form imines. This transformation is a common and synthetically useful reaction for primary amines. The oxidation can be achieved using various oxidizing agents. The initially formed imine can then undergo further reactions or be isolated.

The direct oxidation of the amino group to a nitro group in a single step is a challenging transformation that typically requires potent oxidizing agents and may be accompanied by side reactions. More commonly, the introduction of a nitro group would be achieved through a multi-step synthetic sequence.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| Primary Amine | Various Oxidizing Agents | Imine | Oxidation |

| Primary Amine | Strong Oxidizing Agents | Nitro Compound | Oxidation |

Reduction Reactions

The carbonyl group of this compound is readily reduced to a hydroxyl group, and the molecule can also participate in reductive amination reactions to form secondary amines.

Conversion to Amines or Reduced Derivatives

The ketone functionality of α-amino ketones can be selectively reduced to the corresponding amino alcohol. This is a common transformation in organic synthesis, often achieved with high stereoselectivity. A variety of reducing agents can be employed for this purpose.

| Starting Material | Reagent | Product |

| α-Amino Ketone | Sodium Borohydride (NaBH4) | 1,2-Amino Alcohol |

| α-Amino Ketone | Lithium Aluminum Hydride (LiAlH4) | 1,2-Amino Alcohol |

| α-Amino Ketone | Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | 1,2-Amino Alcohol |

Formation of Secondary Amines

This compound can be converted into secondary amines through a process known as reductive amination. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with another amine, followed by reduction of this intermediate. Alternatively, the existing primary amine can be alkylated.

| Reactants | Reagents | Product Type |

| Ketone + Primary Amine | Reducing Agent (e.g., NaBH3CN, H2/Catalyst) | Secondary Amine |

| Primary Amine + Alkyl Halide | Base | Secondary Amine |

Substitution Reactions

The this compound molecule possesses several sites where substitution reactions can occur. These include the α-carbon to the carbonyl group and the aromatic ring. The primary amino group can also act as a nucleophile in substitution reactions.

Alpha-halogenation of the ketone is a common transformation that can be achieved under either acidic or basic conditions. The resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions. Additionally, the amino group can be acylated or alkylated.

| Reaction Type | Reagents | Product |

| α-Halogenation | Halogen (e.g., Br2, Cl2) in acidic or basic media | α-Halo-α-amino ketone |

| N-Acylation | Acyl chloride or anhydride | N-Acyl-α-amino ketone |

| N-Alkylation | Alkyl halide and base | N-Alkyl-α-amino ketone |

Nucleophilic Substitution at the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in substitution reactions. A common example of such a reaction is N-alkylation. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of primary amines suggests its capability to react with alkyl halides. For instance, in related compounds, N-benzylation has been achieved by reacting the amino group with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as anhydrous tetrahydrofuran (B95107) (THF). This reaction proceeds via an SN2 mechanism where the amino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine and a salt byproduct.

Table 1: General Conditions for N-Alkylation of Primary Amines

| Reactant | Reagent | Base | Solvent | General Product |

| Primary Amine | Alkyl Halide (e.g., Benzyl Bromide) | Potassium Carbonate (K2CO3) | Anhydrous THF | Secondary Amine |

Acylation Reactions (e.g., N-acetyl derivatives)

The amino group of this compound can be readily acylated to form N-acyl derivatives, such as the corresponding N-acetyl compound. This reaction, known as N-acylation, involves the treatment of the primary amine with an acylating agent like acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid). The formation of N-acetyl derivatives is a common strategy in organic synthesis to protect the amino group or to modify the biological activity of the parent compound. The existence of related compounds like N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide in chemical databases suggests that N-acylation is a feasible and documented transformation for chloro-substituted aminoacetophenones. veeprho.com

Table 2: General Acylation Reaction

| Starting Material | Acylating Agent | Base (Optional) | Product |

| This compound | Acetyl chloride or Acetic anhydride | Pyridine or Triethylamine | N-(2-(2,3-dichlorophenyl)-2-oxoethyl)acetamide |

Schiff Base Formation with Carbonyl Compounds

Primary amines, such as this compound, readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. mdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile reaction used to synthesize a wide range of compounds with various applications. For example, the reaction of an amino alcohol with substituted salicylaldehydes in a solvent like absolute ethanol (B145695) at room temperature can lead to the formation of the corresponding Schiff base. mdpi.com The specific reaction of this compound with an aldehyde would result in a new compound containing a C=N double bond, where the nitrogen is attached to the 2-(2,3-dichlorophenyl)-2-oxoethyl group.

Table 3: General Schiff Base Formation

| Amine Component | Carbonyl Component | Solvent | Catalyst (Optional) | Product |

| This compound | Aldehyde or Ketone | Ethanol or Methanol | Acetic Acid | Schiff Base (Imine) |

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification

The design of derivatives of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one is guided by established principles of medicinal chemistry and material science. The primary objectives of these structural modifications are to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity, as well as to explore its potential interactions with biological targets. Key strategies include altering the steric and electronic properties of the molecule.

Aminoketone Derivatives

Modifications to the core aminoketone structure of this compound have been investigated to create novel derivatives with altered properties. These modifications primarily target the α-position relative to the carbonyl group and the aromatic ring.

The α-position of the aminoketone is a key site for structural variation. The introduction of substituents at this position can influence the compound's stereochemistry and reactivity. Synthetic strategies to achieve α-position modifications often involve the use of protected amino ketone precursors to direct the regioselectivity of the reaction.

One common approach involves the alkylation of the α-carbon. This can be achieved by treating an N-protected derivative of this compound with a strong base to generate an enolate, which is then reacted with an alkyl halide. The choice of the protecting group for the amino function is crucial to prevent side reactions and to allow for its subsequent removal under mild conditions.

Another strategy for α-position modification is the introduction of a hydroxyl group through α-hydroxylation reactions. This can be accomplished using various oxidizing agents. The resulting α-hydroxy aminoketone derivatives have altered polarity and hydrogen-bonding capabilities.

| Modification | Synthetic Approach | Potential Outcome |

| Alkylation | Enolate formation followed by reaction with alkyl halides | Altered steric bulk and lipophilicity |

| Hydroxylation | Oxidation of an enolate intermediate | Increased polarity and hydrogen bonding |

| Amination | Reductive amination of the corresponding α-dicarbonyl | Introduction of an additional basic center |

For the 2,3-dichlorophenyl moiety, further substitution can be achieved through electrophilic aromatic substitution reactions, although the presence of two deactivating chloro groups makes the ring electron-deficient. Therefore, harsher reaction conditions may be required. Alternatively, the synthesis of analogues with different substitution patterns on the phenyl ring can be accomplished by starting with appropriately substituted precursors. For example, using a different substituted benzoyl chloride in the initial steps of the synthesis would yield analogues with various substituents on the aromatic ring.

| Substitution | Potential Synthetic Route | Anticipated Effect |

| Introduction of a nitro group | Nitration using a mixture of nitric and sulfuric acids | Increased electron-withdrawing character |

| Addition of an alkyl group | Friedel-Crafts alkylation | Increased lipophilicity and steric bulk |

| Halogenation | Electrophilic halogenation | Altered electronic and hydrophobic properties |

Heterocyclic Derivatives Incorporating the Dichlorophenyl moiety

The aminoketone functionality of this compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. The incorporation of the dichlorophenyl moiety into these heterocyclic systems is a common strategy in the design of new chemical entities.

Thiazole-containing Schiff bases are a class of compounds with a wide range of applications. The synthesis of thiazole-based Schiff bases derived from this compound typically involves a multi-step process. First, the aminoketone can be used to synthesize a 2-aminothiazole (B372263) derivative. This is often achieved by reacting the α-haloketone precursor of the target compound with thiourea (B124793). The resulting aminothiazole, which now incorporates the dichlorophenyl group, can then be condensed with various aromatic aldehydes to form the corresponding Schiff bases (imines). zenodo.org

The general synthetic route can be summarized as follows:

Synthesis of 2-Amino-4-(2,3-dichlorophenyl)thiazole: Reaction of 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one with thiourea.

Formation of Schiff Base: Condensation of 2-Amino-4-(2,3-dichlorophenyl)thiazole with a substituted aromatic aldehyde in the presence of a catalytic amount of acid. nih.gov

| Reactant 1 | Reactant 2 | Product Class |

| 2-Amino-4-(2,3-dichlorophenyl)thiazole | Substituted Benzaldehyde | Thiazole-Based Schiff Base |

| 2-Amino-4-(2,3-dichlorophenyl)thiazole | Heterocyclic Aldehyde | Thiazole-Based Schiff Base |

The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic motif that can be synthesized from precursors derived from this compound. A common synthetic pathway involves the conversion of the aminoketone to a thiosemicarbazide (B42300), followed by cyclization.

The synthesis can proceed via the following steps:

Formation of Thiosemicarbazone: The ketone group of this compound is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone.

Oxidative Cyclization: The thiosemicarbazone is then subjected to oxidative cyclization to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. Various reagents can be used for this step, such as ferric chloride or iodine. organic-chemistry.org

Alternatively, the aminoketone can be converted to a carboxylic acid derivative, which can then be reacted with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) to form the 1,3,4-thiadiazole ring in a one-pot reaction. mdpi.comnih.gov The resulting 1,3,4-thiadiazole will bear the (2,3-dichlorophenyl)methyl substituent. The structure of the synthesized 1,3,4-thiadiazole derivatives is confirmed through spectral analysis.

| Precursor | Cyclization Reagent | Heterocyclic Product |

| Thiosemicarbazone of this compound | Ferric Chloride | 2-Amino-5-((2,3-dichlorophenyl)methyl)-1,3,4-thiadiazole |

| (2,3-Dichlorophenyl)acetic acid and Thiosemicarbazide | Polyphosphate Ester | 2-Amino-5-((2,3-dichlorophenyl)methyl)-1,3,4-thiadiazole |

1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives from precursor compounds often involves cyclization reactions that build the heterocyclic ring system. A variety of synthetic strategies have been developed to achieve this, utilizing different starting materials and reaction conditions. These methods can be adapted for precursors containing an α-aminoketone moiety, such as this compound, typically after initial conversion to a more reactive intermediate.

Common approaches include the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or with formamide (B127407) under microwave irradiation. organic-chemistry.org Another established route is the oxidative cyclization of amidines, which can be achieved using copper catalysts with oxygen or air as the oxidant. isres.org Multi-component reactions have also gained prominence, allowing for the construction of the triazole ring in a single step from several starting materials. For instance, 1-aryl-1,2,4-triazoles can be synthesized directly from anilines in a one-pot process. organic-chemistry.org Furthermore, electrochemical methods have been developed for the synthesis of 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines and paraformaldehyde, avoiding the need for strong oxidants or metal catalysts. organic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern on the triazole ring and the availability of starting materials.

| Method | Key Reactants | Conditions/Catalysts | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Hydrazines, Formamide | Microwave irradiation, catalyst-free | organic-chemistry.org |

| Oxidative Cyclization | Amidines, Trialkylamines | Copper catalyst, O2 or air, K3PO4 | isres.org |

| Multi-component Reaction | Anilines, Amino Pyridines | One-pot process | organic-chemistry.org |

| Electrochemical Synthesis | Aryl hydrazines, Paraformaldehyde, NH4OAc | Electrochemical cell, in situ generated I2 | organic-chemistry.org |

| Dipolar Cycloaddition | Oximes, Hydrazonoyl hydrochlorides | Triethylamine (base) | organic-chemistry.org |

Imidazole (B134444) Derivatives

The imidazole ring is a common structural motif in many biologically active compounds. Classical methods for the synthesis of 2-aminoimidazoles, a relevant class of derivatives, often rely on the condensation reactions of α-haloketones or α-aminoketones with cyanamide (B42294) or similar reagents. nih.gov Given that the core structure of this compound is an α-aminoketone, this provides a direct route for potential derivatization.

Another widely used approach is the three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). This method is versatile and allows for the synthesis of various 2,4,5-trisubstituted imidazoles. More modern techniques have also been reported, such as the palladium-catalyzed carboamination of N-propargyl guanidines. This method is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond during the cyclization step, enabling the rapid assembly of diverse 2-aminoimidazole products. nih.gov Additionally, imidazole derivatives can be synthesized through the transformation of other heterocyclic rings; for example, 2-aminooxazoles can undergo ring transformation to form 2-aminoimidazoles when heated with reagents like formamide or ammonium acetate. researchgate.net

| Method | Key Reactants | Conditions/Catalysts | Reference |

|---|---|---|---|

| Classical Condensation | α-Haloketones or α-Aminoketones, Cyanamide | Condensation reaction | nih.gov |

| Three-Component Cyclocondensation | 1,2-Diketone, Aldehyde, Ammonium Acetate | Glacial acetic acid, reflux | |

| Palladium-Catalyzed Carboamination | N-Propargyl guanidines, Aryl triflates | Pd(OAc)2, RuPhos (ligand), LiOtBu (base) | nih.gov |

| Ring Transformation | 2-Aminooxazoles | Hot formamide or Ammonium acetate | researchgate.net |

Stereochemical Considerations in Derivative Synthesis

When the synthesis of derivatives from a prochiral starting material like this compound leads to the formation of a new stereocenter, controlling the stereochemical outcome is crucial. This can be achieved either by directing the reaction to form predominantly one enantiomer (enantioselective synthesis) or by separating a racemic mixture of enantiomers (optical resolution).

Enantioselective Synthesis Methods

Enantioselective synthesis aims to produce a chiral compound as a single enantiomer, thereby avoiding the need for subsequent resolution steps. Asymmetric organocatalysis has emerged as a powerful tool for creating enantiomerically enriched compounds. mdpi.com This approach utilizes small, chiral organic molecules to catalyze reactions and induce stereoselectivity. For reactions involving the formation of chiral amino-substituted heterocycles, bifunctional catalysts such as chiral thioureas have proven effective. mdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, guiding the stereochemical pathway of the reaction. While specific applications to this compound are not detailed in the literature, the principles of organocatalysis represent a viable strategy for the stereocontrolled synthesis of its chiral derivatives.

Another approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate. The auxiliary directs the stereoselectivity of a reaction and is subsequently removed. Alternatively, substrate-controlled synthesis can be employed if the starting material already possesses a chiral center, which can then direct the stereochemistry of subsequent transformations.

Optical Resolution Techniques

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), optical resolution is required to separate them. A common and long-standing method is the formation of diastereomeric salts. This involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like dehydroabietic acid. researchgate.net This reaction creates a mixture of diastereomeric salts, which have different physical properties, such as solubility. These differences allow for their separation by fractional crystallization. researchgate.net After separation, the desired enantiomer of the amine can be recovered by removing the chiral resolving agent.

Chromatographic methods are also widely used for optical resolution. Chiral chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. An alternative is to derivatize the enantiomers with a chiral derivatizing agent, such as in the Advanced Marfey's method, which uses 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA). researchgate.net This converts the pair of enantiomers into a pair of diastereomers, which can then be separated using standard non-chiral chromatography techniques like HPLC. researchgate.net

| Technique | Principle | Example | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Use of a small chiral organic molecule to catalyze a reaction enantioselectively. | Chiral thiourea catalysts for addition reactions. | mdpi.com |

| Diastereomeric Salt Formation | Reaction of a racemate with a chiral resolving agent to form separable diastereomers. | Resolution of amino alcohols using dehydroabietic acid. | researchgate.net |

| Chiral Derivatization & Chromatography | Conversion of enantiomers into diastereomers followed by separation on a non-chiral stationary phase. | Advanced Marfey's Method using L-FDLA for resolving diamino compounds. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides information about the vibrational modes of the molecule's bonds.

The FT-IR spectrum of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one is characterized by several key absorption bands that confirm the presence of its primary functional groups: the amino group (NH₂), the carbonyl group (C=O), and the substituted aromatic ring.

The amino group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching (νₐₛ) is expected at a higher wavenumber, while the symmetric stretching (νₛ) appears at a lower wavenumber. Additionally, a scissoring vibration (δ) for the N-H bond is anticipated around 1600 cm⁻¹.

The carbonyl group (C=O) of the ketone is a strong absorber of infrared radiation and is expected to produce a sharp, intense peak in the range of 1680-1700 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the adjacent dichlorophenyl ring.

The aliphatic C-H stretching vibrations of the ethanone (B97240) backbone are expected in the 2850-3000 cm⁻¹ region.

Interactive Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Amino (NH₂) | ~3400 | Medium |

| Symmetric N-H Stretch | Amino (NH₂) | ~3300 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | ~3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch | CH₂ | ~2950-2850 | Weak |

| C=O Stretch | Carbonyl (Ketone) | ~1690 | Strong |

| N-H Scissor | Amino (NH₂) | ~1620 | Medium-Strong |

| C=C Stretch | Aromatic Ring | ~1580, ~1470 | Medium |

| C-N Stretch | Amino | ~1300 | Medium |

| C-Cl Stretch | Dichlorophenyl | ~1100-1000 | Strong |

The presence of the 2,3-disubstituted dichlorophenyl ring gives rise to characteristic absorption bands. The C=C stretching vibrations within the aromatic ring are typically observed at approximately 1580 cm⁻¹ and 1470 cm⁻¹. The substitution pattern on the benzene (B151609) ring also influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹) and can provide further evidence for the 1,2,3-trisubstitution pattern. The strong absorptions corresponding to the C-Cl stretching vibrations are expected in the 1100-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The integration of these signals corresponds to the number of protons of each type.

The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration. The two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl and amino groups would likely appear as a singlet in the range of 4.0-4.5 ppm.

The aromatic protons on the dichlorophenyl ring will exhibit a more complex splitting pattern due to spin-spin coupling. The proton at the C4 position is expected to be a triplet, while the protons at C5 and C6 will likely appear as doublets or more complex multiplets. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will cause these aromatic protons to be deshielded, appearing in the downfield region of the spectrum, typically between 7.2 and 7.8 ppm.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | Variable (broad singlet) | bs | 2H |

| CH₂ | ~4.2 | s | 2H |

| Aromatic H (C4-H) | ~7.6 | t | 1H |

| Aromatic H (C5-H) | ~7.3 | d | 1H |

| Aromatic H (C6-H) | ~7.7 | d | 1H |

s = singlet, d = doublet, t = triplet, bs = broad singlet

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ketone is the most deshielded and is expected to appear significantly downfield, typically in the range of 195-200 ppm.

The methylene carbon (CH₂) is expected to have a chemical shift around 45-50 ppm. The carbons of the dichlorophenyl ring will appear in the aromatic region (120-140 ppm). The carbons directly attached to the chlorine atoms (C2 and C3) will be significantly influenced by the electronegativity of the chlorine, and their exact chemical shifts can be predicted using empirical calculations or comparison with similar structures. The carbon attached to the carbonyl group (C1) will also be deshielded.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~198 |

| CH₂ | ~48 |

| Aromatic C1 | ~138 |

| Aromatic C2 | ~133 |

| Aromatic C3 | ~131 |

| Aromatic C4 | ~130 |

| Aromatic C5 | ~128 |

| Aromatic C6 | ~129 |

To unambiguously confirm the structure of this compound and assign all proton and carbon signals, advanced 2D NMR techniques are employed. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would be crucial for confirming the connectivity of the aromatic protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the CH₂ carbon and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connection between the carbonyl carbon and the aromatic ring, as well as the connectivity of the entire ethanone side chain to the C1 position of the ring.

The collective data from these one- and two-dimensional NMR experiments provide irrefutable evidence for the proposed structure of this compound. omicsonline.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a chemical formula of C₈H₇Cl₂NO, HRMS would be essential for distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for [M+H]⁺ Ion of C₈H₇Cl₂NO

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇Cl₂NO |

| Exact Mass | 202.99047 u |

| Monoisotopic Mass | 202.99047 u |

| Charge | +1 |

| Calculated m/z | 203.99775 u |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the compound's structure. The fragmentation of this compound would likely involve characteristic cleavages of the ethanone backbone and losses from the dichlorophenyl ring. Common fragmentation pathways for similar α-amino ketones often include the loss of the aminomethyl group or cleavage adjacent to the carbonyl group. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis

Elucidation of Molecular Geometry and Conformation

The refined crystal structure would reveal the precise molecular geometry of this compound. This includes the bond lengths between all atoms and the angles between those bonds. Furthermore, it would describe the conformation of the molecule, such as the torsion angle between the phenyl ring and the ethanone side chain. This information is crucial for understanding the steric and electronic properties of the molecule and how it might interact with other molecules. The analysis would also detail any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For compounds like "2-Amino-1-(2,3-dichlorophenyl)ethan-1-one," these methods can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining the ground-state properties of medium-sized organic compounds. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For "this compound," DFT calculations can be used to determine key properties such as optimized molecular geometry, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO).

In studies of related dichlorophenyl derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice. This functional combines the strengths of both Hartree-Fock theory and density functional approximations to provide reliable results for a wide range of chemical systems. For instance, DFT calculations on chalcone (B49325) isomers containing dichlorophenyl groups have successfully predicted their relative stabilities and electronic properties. semanticscholar.org

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the atomic orbitals. The selection of an appropriate basis set is a critical step in any computational study. For organic molecules containing chlorine and other second-row elements, Pople-style basis sets are commonly employed.

Table 1: Common Levels of Theory for DFT Calculations

| Method | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d) | A popular and computationally efficient combination for initial geometry optimizations. |

| B3LYP | 6-311G(d,p) | Offers improved accuracy for energies and geometries by including polarization functions. semanticscholar.org |

Molecular Geometry Optimization and Conformational Analysis

Before other molecular properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable three-dimensional structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the minimum energy conformation on the potential energy surface.

For "this compound," conformational analysis is particularly important due to the presence of rotatable single bonds. The orientation of the amino group and the dichlorophenyl ring relative to the ethanone (B97240) backbone can significantly influence the molecule's properties. Computational methods can be used to identify different stable conformers and to determine their relative energies, providing insight into the molecule's flexibility and preferred shape. Studies on similar molecules have shown that the optimized geometrical parameters from DFT calculations are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.comresearchgate.net

Table 2: Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-C-O | ~120° |

Spectroscopic Property Prediction

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes correspond to specific stretching, bending, and torsional motions of the atoms.

For "this compound," these calculations would help in assigning the characteristic peaks in its experimental IR spectrum, such as the carbonyl (C=O) stretch, the N-H stretches of the amino group, and the C-Cl stretches associated with the dichlorophenyl ring. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and can be particularly useful for distinguishing between different isomers or conformers.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.net By performing GIAO calculations on the optimized geometry of "this compound," it is possible to predict the ¹H and ¹³C chemical shifts. researchgate.net These theoretical values can then be compared with experimental data to confirm the molecular structure. researchgate.net Such calculations have proven to be highly effective in resolving structural ambiguities in complex organic molecules. researchgate.net

Table 3: Predicted vs. Experimental Chemical Shifts (Illustrative Example)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl C | ~195 | ~193 |

| C attached to N | ~50 | ~48 |

| Aromatic C-Cl | ~132 | ~130 |

UV-Visible Absorption Spectroscopy (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible range.

For aromatic ketones and amines, the primary electronic transitions observed are typically π → π* and n → π. rsc.org The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity. The n → π* transitions, involving the excitation of a non-bonding electron (e.g., from the lone pair on the carbonyl oxygen or the amino nitrogen) to a π* antibonding orbital, are typically weaker.

In a molecule like this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the dichlorophenyl ring, the carbonyl group (C=O), and the amino group (-NH2). TD-DFT calculations on similar structures, such as 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, have successfully assigned long-wavelength bands to intramolecular charge transfer (ICT) transitions. rsc.org For the target compound, an ICT from the amino group (electron donor) and the dichlorophenyl ring to the carbonyl group (electron acceptor) is anticipated. The solvent environment can significantly influence these transitions; polar solvents often cause a shift in the absorption maxima (solvatochromism), a phenomenon that can be accurately modeled using TD-DFT calculations. nih.gov

Table 1: Representative TD-DFT Data for Related Amino-Carbonyl Compounds

| Compound Analogue | Calculated λmax (nm) | Transition Type | Oscillator Strength (f) | Reference Context |

|---|---|---|---|---|

| 2-Aminochromone Derivative (ACMHCA) in DMF | 316 | π → π* (ICT) | Not Specified | Illustrates typical absorption for amino-carbonyl systems. nih.gov |

| Tetrahydroquinoline Derivative | ~300-350 | π → π* (ICT) | Not Specified | Shows charge transfer from an amino-containing ring to an acceptor. rsc.org |

Electronic Structure Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a small gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. acs.orgnih.gov

In computational studies of various para-amino-dichloro chalcone isomers, which share key structural motifs with the target compound, the HOMO density is typically localized on the aminophenyl ring, while the LUMO density is distributed across the dichlorophenyl ring and the carbonyl bridge. researchgate.netnih.gov This distribution facilitates an intramolecular charge transfer upon electronic excitation. The positions of the chlorine atoms on the phenyl ring significantly influence the orbital energies and the energy gap. For instance, studies on chalcone isomers showed that the HOMO-LUMO gap varies depending on the substitution pattern, which in turn affects molecular stability and reactivity. acs.orgnih.gov A lower HOMO-LUMO gap is often associated with enhanced nonlinear optical properties.

Table 2: Representative Frontier Orbital Data for Dichloro-Substituted Aromatic Isomers

| Isomer Analogue (Chalcone) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

|---|---|---|---|---|

| (2,4)-dichloro isomer | -6.01 | -2.23 | 3.78 | Data from related chalcone studies illustrate electronic effects. acs.orgnih.gov |

| (2,6)-dichloro isomer | -5.96 | -2.11 | 3.85 | Data from related chalcone studies illustrate electronic effects. acs.orgnih.gov |

| (3,5)-dichloro isomer | -6.07 | -2.31 | 3.76 | Data from related chalcone studies illustrate electronic effects. acs.orgnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For molecules containing carbonyl groups, the MEP map invariably shows a region of strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the amino group are expected to be regions of positive potential (blue). In studies of related dichloro-chalcones, the most negative potential was consistently located on the oxygen atom, identifying it as the primary site for intermolecular interactions like hydrogen bonding. nih.gov The aromatic rings typically show a more neutral potential, though influenced by the electron-withdrawing chlorine atoms.

DFT calculations are routinely used to compute these properties. For organic molecules featuring strong electron-donating groups (like -NH2) and electron-withdrawing groups, a significant dipole moment is expected due to intramolecular charge transfer. Theoretical investigations of similar compounds, such as substituted benzophenones and chalcones, confirm that these molecules possess notable dipole moments and polarizabilities. researchgate.net

Table 3: Representative Calculated Electronic Properties of Related Aromatic Ketones

| Property | Compound Analogue | Calculated Value | Method | Reference Context |

|---|---|---|---|---|

| Dipole Moment (μ) | 4-fluoro-4-hydroxybenzophenone | 1.171 Debye | B3LYP | Provides a benchmark for a related ketone. researchgate.net |

| Polarizability (α) | 4-fluoro-4-hydroxybenzophenone | 154.5 Bohr³ | B3LYP | Indicates the deformability of the electron cloud. researchgate.net |

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is the key molecular property that determines the second-harmonic generation (SHG) efficiency of a material. ripublication.com Molecules with large β values are promising candidates for NLO applications. Computational chemistry provides a direct route to calculating β, allowing for the in silico screening of potential NLO materials. mdpi.comresearchgate.net

The NLO response of organic molecules is often enhanced by the presence of a π-conjugated system linking an electron donor and an electron acceptor. In this compound, the amino group acts as a donor and the carbonyl group as an acceptor, connected through the phenyl ring. Studies on various chalcone derivatives, which have a similar donor-π-acceptor structure, have shown that they possess large hyperpolarizability values, often many times greater than that of urea, a standard reference material for NLO studies. ripublication.com The planarity of the molecule and the extent of π-conjugation are crucial factors; more planar structures with longer conjugation lengths tend to exhibit higher β values. researchgate.net

Table 4: Representative First-Order Hyperpolarizability Data for Related Compounds

| Compound Analogue | Calculated β (x 10⁻³¹ esu) | Comparison to Urea (β ≈ 3.7 x 10⁻³¹ esu) | Method | Reference Context |

|---|---|---|---|---|

| 4-fluoro-4-hydroxybenzophenone | 368.02 | ~98 times greater | ωB97XD | Demonstrates high NLO potential in a related ketone. researchgate.net |

| Chromen Isomer (related to chalcone) | Reported to have the highest hyperpolarizability among related isomers due to planarity and π-conjugation. researchgate.netnih.gov |

Computational Studies of Molecular Interactions

The electronic properties calculated through DFT provide a foundation for understanding how this compound interacts with other molecules. The MEP map identifies the carbonyl oxygen as a primary hydrogen bond acceptor and the amino hydrogens as hydrogen bond donors. These sites would be crucial in determining the molecule's crystal packing or its binding to a biological target.

Computational analysis of interactions between amino acids and other molecules has shown that specific interactions, such as salt bridges and aromatic interactions, can be quantified to understand larger phenomena like protein solubility. nih.govnih.gov Similarly, the reactive sites identified by HOMO-LUMO and MEP analysis for the target compound can be used in molecular docking simulations to predict its binding affinity and orientation within a protein's active site. The calculated dipole moment and polarizability would govern its long-range electrostatic and dispersion interactions with other molecules or surfaces.

Ligand-Target Binding Mode Analysis (e.g., with enzymes or receptors)

Ligand-target binding mode analysis is a cornerstone of computational drug discovery, predicting how a small molecule (ligand) like this compound might physically fit into the binding site of a protein (target), such as an enzyme or a receptor. This is typically achieved through molecular docking simulations.

In a typical study, the three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). A docking algorithm would then be used to explore various possible conformations and orientations of the ligand within the protein's active site, calculating a "docking score" for each pose to estimate the binding affinity. The results would reveal the most probable binding mode, highlighting the key amino acid residues involved in the interaction. For this compound, this analysis would pinpoint which parts of the molecule are crucial for anchoring it to a potential biological target.

Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-target complex is governed by a variety of non-covalent interactions. Computational tools are adept at identifying and quantifying these forces.

Hydrophobic Interactions: The dichlorophenyl ring of the compound is a significant hydrophobic moiety. Computational analysis would map the hydrophobic regions of the target's binding site to identify where this ring is likely to position itself. These interactions, driven by the displacement of water molecules, are often critical for the initial recognition and binding of a ligand.

Structure-Interaction Relationship Studies

Structure-Interaction Relationship (SIR) studies build upon the findings of binding mode and interaction analyses. By systematically modifying the structure of this compound in silico and re-evaluating its interactions, researchers can understand how specific functional groups and structural features contribute to its binding.

For instance, the positions of the chlorine atoms at the 2 and 3 positions of the phenyl ring are expected to significantly influence the molecule's electronic properties and steric profile. A computational SIR study could involve:

Shifting the chlorine atoms to other positions on the phenyl ring to see how this affects binding.

Replacing the chlorine atoms with other halogens (e.g., fluorine or bromine) to probe the role of size and electronegativity.

Modifying the amino or ethanone moieties to understand their importance in the interaction network.

These theoretical modifications help in building a model that predicts how changes in the molecule's structure would likely impact its interaction with a given target, guiding the design of more potent or selective analogues.

Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Organic Synthesis

2-Amino-1-(2,3-dichlorophenyl)ethan-1-one serves as a significant building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic amino group and an electrophilic carbonyl group. This arrangement allows for a variety of chemical transformations, particularly in the construction of heterocyclic compounds, which are pivotal scaffolds in medicinal and agricultural chemistry. researchgate.netresearchgate.netnih.gov

The presence of the 2,3-dichlorophenyl moiety influences the electronic properties and reactivity of the molecule. This substituted aromatic ring is a common feature in many biologically active compounds, and its inclusion can be a key step in a synthetic strategy. researchgate.netnih.gov Organic chemists utilize such building blocks to construct diverse molecular libraries for screening purposes. nih.govenamine.net The reactivity of the primary amine and the adjacent ketone facilitates cyclization and condensation reactions to form rings like imidazoles, pyrazines, and other nitrogen-containing heterocycles. researchgate.netnih.gov

Interactive Data Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Primary Amine (-NH2) | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Condensation | Imines, Schiff Bases | |

| Cyclization | Nitrogen-containing heterocycles | |

| Ketone (C=O) | Reduction | Secondary Alcohols |

| Nucleophilic Addition | Alcohols, Cyanohydrins | |

| Condensation | Chalcones, Enones researchgate.net | |

| Cyclization | Oxygen/Nitrogen heterocycles |

Intermediacy in the Synthesis of Complex Organic Molecules

The role of this compound extends to its use as a key intermediate in multi-step syntheses of complex molecular architectures. Its structure is a precursor to more elaborate compounds, including natural product analogs and tailored amino acids. mdpi.commdpi.com For instance, α-aminoketones are well-established precursors for the synthesis of substituted chalcones, which are known for their broad range of biological activities. researchgate.netnih.gov

The general synthetic utility is outlined in the following reaction pathways:

Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds to yield substituted pyrroles.

Hantzsch Dihydropyridine (B1217469) Synthesis: Condensation with an aldehyde and a β-ketoester to form dihydropyridine derivatives.

Pictet-Spengler Reaction: Intramolecular cyclization reactions following condensation with an aldehyde or ketone to produce tetrahydroisoquinolines.

These classic organic reactions, applied to this specific building block, can generate complex polycyclic systems that are otherwise difficult to access. The dichlorophenyl group remains as a key structural element throughout these transformations, ultimately influencing the biological or material properties of the final product.

Applications in Material Science

While less documented than its role in organic synthesis, the structural features of this compound suggest potential applications in materials science.

Aromatic compounds containing chlorine atoms are often investigated for their flame-retardant properties. If incorporated into a polymer backbone, for instance, by converting the amine and ketone functionalities into polymerizable groups, the 2,3-dichlorophenyl moiety could enhance the thermal stability and fire resistance of the resulting material. The amine group could also be used to cross-link polymer chains, leading to materials with increased rigidity and thermal stability.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. iris-biotech.demdpi.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. mdpi.com

This compound cannot directly participate in the CuAAC reaction as it lacks the necessary alkyne or azide (B81097) functional group. However, it can serve as a precursor to a click-compatible reagent. The primary amine is readily derivatized. For example, it can be acylated with a molecule containing an alkyne (like propargyl chloride) or an azide. This modified version of the molecule can then be "clicked" onto another molecule containing the complementary functional group, providing a powerful method for bioconjugation or material functionalization. nih.govthermofisher.com This two-step process allows for the specific incorporation of the dichlorophenyl ethanone (B97240) scaffold into larger, more complex systems.

Precursor for Agrochemical Synthesis

The dichlorophenyl group is a common structural motif found in a wide array of commercial herbicides and fungicides. researchgate.netnih.gov This suggests that this compound is a valuable precursor for the discovery of new agrochemicals.

Recent research has demonstrated this potential directly. A study focused on discovering novel herbicidal leads involved the synthesis of a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. mdpi.com One of the synthesized analogs, 3-(2-(2,3-Dichlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione, which is derived from a precursor structurally related to this compound, was identified. mdpi.com Bioassays revealed that many of the target compounds possessed good herbicidal activity under pre-emergence conditions, highlighting the importance of the dichlorophenyl moiety in conferring this biological activity. mdpi.com This work underscores the utility of this compound as a starting material for developing new and effective crop protection agents. mdpi.comnih.govmdpi.com

Interactive Data Table: Potential Applications Based on Structural Features

| Structural Feature | Application Area | Rationale | Supporting Evidence |

| Aminoketone Core | Organic Synthesis | Versatile bifunctional building block for forming heterocycles. | General reactivity of aminoketones in synthesis. researchgate.netnih.govnih.gov |

| Dichlorophenyl Group | Agrochemicals | Common motif in active herbicides and fungicides. | Synthesis of herbicidal derivatives. researchgate.netnih.govmdpi.com |

| Dichlorophenyl Group | Materials Science | Potential for flame retardancy and thermal stability in polymers. | Known properties of halogenated aromatic compounds. |

| Primary Amine | Click Chemistry | Can be functionalized with an azide or alkyne for subsequent click reactions. | General principles of modifying molecules for click chemistry. iris-biotech.denih.gov |

Mechanistic Investigations of Biological Molecular Interactions

Modulation of Enzyme Activities

Furthermore, inhibitors of Plasmodium falciparum methionine aminopeptidase (B13392206) 1b (PfMetAP1b) have been identified, with some potent inhibitors showing IC50 values in the nanomolar range. pnas.org While the specific structure of these inhibitors is not detailed as being closely related to 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one, it highlights that amino acid-like structures can be potent enzyme inhibitors. The biological activity of substituted phenyl ethanones is influenced by the nature and position of substituents on the phenyl ring. cymitquimica.com

Interaction with Specific Molecular Targets (e.g., receptors, proteins)

While specific receptor binding data for this compound is scarce, research on related dichlorophenyl compounds provides insights into potential molecular targets. For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, including a 2,3-dichlorophenylpiperazine analogue, have been studied for their affinity to dopamine (B1211576) D2 and D3 receptors. The 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor in the subnanomolar range, suggesting that the 2,3-dichloro substitution pattern can contribute significantly to high-affinity receptor binding.

The broader class of α-amino acid analogs has been investigated to understand the binding pocket of transporters like the sodium-coupled neutral amino acid transporter SNAT2. nih.gov These studies reveal that modifications to the amino acid structure, including the side chain, can significantly impact transporter affinity and substrate selectivity. nih.gov This suggests that the dichlorophenyl group of this compound would be a critical determinant in its interaction with protein binding pockets.

Influence on Biochemical Pathways

Direct evidence of the influence of this compound on specific biochemical pathways is not currently documented. However, based on the activities of related compounds, some speculative pathways can be considered. For instance, compounds that induce apoptosis, as discussed in the next section, typically influence signaling cascades involving caspases and Bcl-2 family proteins.

The development of an artificial biosynthetic pathway for 2-amino-1,3-propanediol (B45262) in Escherichia coli highlights how amino-keto compounds can be integrated into or influence metabolic pathways. nih.gov This engineered pathway utilizes an aminotransferase to divert a glycolytic intermediate, demonstrating the potential for these types of molecules to interact with fundamental metabolic processes. nih.gov

Induction of Cellular Processes (e.g., apoptosis in cell lines for mechanistic insight)

While no studies have directly investigated the apoptosis-inducing capabilities of this compound, compelling evidence from a structurally related compound, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), suggests this is a plausible activity. 2,3-DCPE has been shown to effectively induce apoptosis in various cancer cell lines while being less potent against normal human fibroblasts. nih.gov

Mechanistic studies revealed that 2,3-DCPE treatment leads to the cleavage of caspases-3, -8, and -9, as well as poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, it triggers the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov A significant finding was the downregulation of the anti-apoptotic protein Bcl-XL, and the apoptotic effects of 2,3-DCPE could be mitigated by the overexpression of Bcl-XL. nih.gov

The table below summarizes the IC50 values of 2,3-DCPE in different cell lines, illustrating its selective cytotoxicity towards cancer cells.

| Cell Line | Cell Type | IC50 (µM) |

| LoVo | Human colon cancer | 0.89 |

| DLD-1 | Human colon cancer | 1.95 |

| H1299 | Human lung cancer | 2.24 |

| A549 | Human lung cancer | 2.69 |

| Normal Human Fibroblasts | Normal human fibroblasts | 12.6 |

These findings strongly suggest that compounds containing the 2,3-dichlorophenyl moiety may possess pro-apoptotic properties, acting through the mitochondrial pathway and modulating the expression of key apoptosis-regulating proteins.

Studies of Structure-Activity Relationships at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on related classes of compounds can provide valuable insights. For aromatic ring-substituted ketamine esters, the nature and position of the substituent on the phenyl ring significantly impact their biological activity. mdpi.com Generally, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com Chlorine was identified as a generally favorable substituent. mdpi.com

In another study on thiazolidine-2,4-dione derivatives as potential ERK1/2 inhibitors, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring led to a significant improvement in the inhibition of cell proliferation and induction of apoptosis. researchgate.net This highlights the critical role of substituent positioning on the phenyl ring in determining the biological activity of a molecule.